molecular formula C17H26ClNO2S B6918203 N-[2-(4-chlorophenyl)-2-ethylbutyl]-1,1-dioxothian-3-amine

N-[2-(4-chlorophenyl)-2-ethylbutyl]-1,1-dioxothian-3-amine

Cat. No.: B6918203
M. Wt: 343.9 g/mol
InChI Key: BMSRZMDPUJWSSI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-ethylbutyl]-1,1-dioxothian-3-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiazole ring, which is known for its aromatic properties and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific research areas.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-ethylbutyl]-1,1-dioxothian-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2S/c1-3-17(4-2,14-7-9-15(18)10-8-14)13-19-16-6-5-11-22(20,21)12-16/h7-10,16,19H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSRZMDPUJWSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC1CCCS(=O)(=O)C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-ethylbutyl]-1,1-dioxothian-3-amine typically involves the reaction of 4-chlorophenyl derivatives with ethylbutyl groups under controlled conditions. The process often includes the use of catalysts and specific solvents to facilitate the reaction and ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-ethylbutyl]-1,1-dioxothian-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-ethylbutyl]-1,1-dioxothian-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of various chemical products and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-ethylbutyl]-1,1-dioxothian-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and chlorophenyl-containing molecules, such as:

    Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

    Chlorphenesin: A muscle relaxant with a similar chlorophenyl group.

Uniqueness

N-[2-(4-chlorophenyl)-2-ethylbutyl]-1,1-dioxothian-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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